CL2A-SN-38 (dichloroacetic acid salt)

Description

Overview of Antibody-Drug Conjugate (ADC) Research Paradigms

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The antibody is engineered to selectively bind to a specific antigen present on the surface of tumor cells. This targeted delivery system allows for the direct administration of the cytotoxic agent to cancer cells, thereby minimizing exposure to healthy tissues and reducing the side effects associated with traditional chemotherapy.

SN-38 as a Potent Topoisomerase I Inhibitor in Preclinical Oncology Research

SN-38, or 7-ethyl-10-hydroxycamptothecin, is the active metabolite of the chemotherapy drug irinotecan (B1672180) (CPT-11). nih.goviiarjournals.org It is a potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. biochempeg.com Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks. iiarjournals.org SN-38 exerts its cytotoxic effect by trapping the topoisomerase I-DNA complex, which leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death). nih.gov

Preclinical studies have consistently demonstrated the high potency of SN-38 against a wide range of cancer cell lines. nih.govnih.gov In fact, SN-38 is estimated to be 100 to 1,000 times more potent than its parent drug, irinotecan. biochempeg.comnih.gov However, the clinical development of SN-38 as a standalone agent has been hampered by its poor water solubility. iiarjournals.orgresearchgate.net This limitation has driven research into novel delivery systems, such as liposomal formulations and, most notably, its incorporation into ADCs, to harness its powerful anticancer activity. iiarjournals.orgresearchgate.net

Structural Elucidation of CL2A-SN-38 as a Conjugate Component

CL2A-SN-38 is a key intermediate used in the synthesis of certain ADCs. It consists of the cytotoxic agent SN-38 covalently attached to a specialized linker molecule, CL2A. medchemexpress.com This pre-formed conjugate is then ready for attachment to a monoclonal antibody.

The SN-38 portion of CL2A-SN-38 retains the fundamental chemical structure responsible for its topoisomerase I inhibitory activity. The structural integrity of SN-38 is paramount for its function. Key structural features include a pentacyclic ring system, which is characteristic of camptothecin (B557342) and its derivatives. Modifications to this core structure, particularly at positions 10 and 20, have been a focus of research to improve its properties. nih.gov In the context of CL2A-SN-38, the linker is attached at a specific position on the SN-38 molecule to ensure that its cytotoxic activity is preserved until its release. researchgate.net

The CL2A linker is a sophisticated chemical entity designed to provide a stable connection between the antibody and SN-38 during circulation, while allowing for efficient release of the payload at the target site. aacrjournals.org It is a cleavable linker that is sensitive to pH. researchgate.netmedchemexpress.commedchemexpress.comglpbio.com This pH sensitivity is a critical design feature, as the lower pH environment of lysosomes within cancer cells can trigger the hydrolysis of the linker and the release of SN-38. biochempeg.comnih.gov

While the core of the discussion is on CL2A-SN-38, it is important to understand the role of different salt forms in drug development. Dichloroacetic acid (DCA) is an analogue of acetic acid where two of the three hydrogen atoms of the methyl group are replaced by chlorine atoms. drugbank.comwikipedia.org In pharmaceutical formulations, acidic or basic drugs are often converted into salts to improve their stability, solubility, and handling properties. dcalab.com Dichloroacetate (B87207) refers to the salts and esters of dichloroacetic acid. wikipedia.orgnih.gov The use of a specific salt form, such as a dichloroacetic acid salt, in a research formulation can be a strategic choice to optimize the physicochemical properties of the compound for experimental purposes. drugbank.com

Interactive Data Tables

Table 1: Key Components of CL2A-SN-38

| Component | Chemical Identity/Type | Function in ADC |

| SN-38 | 7-ethyl-10-hydroxycamptothecin | Cytotoxic payload; Topoisomerase I inhibitor |

| CL2A Linker | PEGylated, pH-sensitive linker | Connects antibody to SN-38; enables targeted release |

| Maleimide (B117702) Group | Reactive functional group | Site of attachment to the antibody |

| Carbonate Bond | Chemical linkage | Connects linker to SN-38; pH-sensitive cleavage site |

Table 2: Properties of SN-38

| Property | Description |

| Mechanism of Action | Inhibition of DNA topoisomerase I |

| Potency | 100-1000 times more potent than irinotecan |

| Limitation | Poor water solubility |

| Role in ADCs | Highly effective cytotoxic agent for targeted delivery |

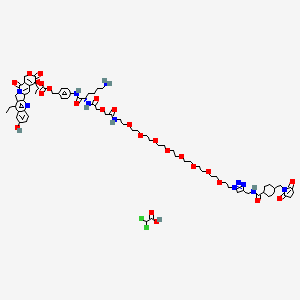

Structure

2D Structure

Properties

Molecular Formula |

C75H99Cl2N11O24 |

|---|---|

Molecular Weight |

1609.5 g/mol |

IUPAC Name |

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate;2,2-dichloroacetic acid |

InChI |

InChI=1S/C73H97N11O22.C2H2Cl2O2/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89;3-1(4)2(5)6/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87);1H,(H,5,6)/t49?,51?,61-,73-;/m0./s1 |

InChI Key |

SNLXRMAUXQVOPQ-RGBFIJSISA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O.C(C(=O)O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Cl2a Sn 38

Evolution of Synthetic Protocols for CL2A-SN-38 Preparation

The synthetic methods for preparing CL2A-SN-38 have evolved to enhance efficiency, simplify procedures, and reduce impurities. An early iteration of the linker, known as CL2, was modified to create the CL2A version. This key change involved the removal of a phenylalanine moiety from the linker's structure. nih.gov This alteration streamlined the synthesis process without negatively impacting the conjugation outcome or the in-vitro performance of the resulting conjugate. nih.gov

Further advancements have been introduced through novel synthetic protocols that improve production yield and significantly lower the levels of contaminating by-products. google.com These refined methods focus on specific intermediates and reaction conditions that are more advantageous for both lab-scale and large-scale production. google.com A notable improvement in one such protocol is the avoidance of reagents like triphenylphosphine (B44618) during the formation of key intermediates, which helps to prevent the generation of difficult-to-remove impurities. google.com The general progression in the field of ADC linker chemistry has also influenced these protocols, moving towards linkers with greater plasma stability to prevent premature drug release, an issue that can arise from reactions like the retro-Michael elimination seen in some earlier maleimide-based constructs. researchgate.netresearchgate.net

Detailed Synthetic Pathways and Key Intermediates

Chemical Reaction Sequences for SN-38 Derivatization

SN-38 is a highly potent topoisomerase I inhibitor, but its utility is hampered by poor solubility. nih.govcellmosaic.com In the synthesis of CL2A-SN-38, the parent SN-38 molecule is strategically modified at its C-20 hydroxyl group. nih.gov This position is derivatized to form an acid-sensitive carbonate linkage. nih.govnih.gov This chemical modification serves two critical purposes: it provides an attachment point for the linker and, crucially, it stabilizes the vital lactone ring of the SN-38 molecule, which is essential for its biological activity. nih.govnih.gov

The synthesis of the SN-38 core itself is a significant undertaking, beginning from simpler precursors. One reported pathway involves the following key transformations: chemicalbook.com

| Step | Reaction Description | Key Intermediates |

| 1 | Michael addition and intramolecular cyclization | Tricycle 314 |

| 2 | Acid-mediated decarboxylation | Pyrrolidone 315 |

| 3 | Friedländer annulation | Pentacycle 317 (Camptothecin framework) |

| 4 | Chiral resolution and subsequent protection | Protected (S)-SN-38 derivative |

This sequence builds the complex pentacyclic structure of SN-38, which is then carried forward for conjugation with the linker. chemicalbook.com

Integration of the CL2A Linker: Maleimidocaproyl and Triazole-Containing Moieties

The CL2A linker is a sophisticated, cleavable construct designed for stability in circulation and efficient drug release within the target cell. adooq.commedchemexpress.comcreative-biolabs.com It is composed of several functional units assembled sequentially: a maleimidocaproyl (mc) group, a polyethylene (B3416737) glycol (PEG8) spacer, a lysine (B10760008) residue, a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a 1,2,3-triazole ring. adooq.commedchemexpress.com

The assembly and integration of the linker proceed as follows:

Amide Coupling : A protected lysine derivative is first coupled with para-amino benzyl (B1604629) alcohol. chemicalbook.com

Payload Attachment : The resulting α-aminoamide is then attached to the C-20 carbonate of the protected SN-38 molecule. chemicalbook.com

Final Deprotection : The sequence is completed by the removal of remaining protecting groups to yield the final CL2A-SN-38 conjugate. chemicalbook.com

Formation of the Dichloroacetic Acid Salt of CL2A-SN-38

The final step in the preparation is the formation of the dichloroacetic acid (DCA) salt. This is not merely a simple salt exchange but is integrated into the synthetic sequence. In a key step, dichloroacetic acid is used as the reagent to remove a terminal acid-labile protecting group from the linker. chemicalbook.com This reaction simultaneously liberates the final functional group and forms the dichloroacetate (B87207) salt of the conjugate.

Optimization Strategies for CL2A-SN-38 Synthesis Efficiency and Purity in Research Settings

Several strategies have been developed to optimize the synthesis of CL2A-SN-38, focusing on increasing efficiency and achieving high levels of purity, often exceeding 98%.

Key optimization tactics include:

Intermediate Selection and Purification : Using specific intermediates, such as Lys(MMT)-PABOH, and precipitating them with safer and more effective solvents like heptane (B126788) or tert-butyl methyl ether (t-BME) improves stability and handling.

Reaction Condition Refinement : A critical optimization involves conducting the synthesis in a way that avoids certain side reactions. For instance, ensuring that key intermediates are not exposed to reagents like triphenylphosphine prevents the formation of by-products that are difficult to separate. google.com

Enhanced Purification Methods : To achieve the high purity required for a pharmaceutical precursor, purification protocols have been refined. The use of EDTA washes is employed to chelate and remove any residual metal ions, particularly copper from the click chemistry step. This is typically followed by rigorous chromatographic purification to isolate the desired product from any unreacted starting materials or reaction by-products.

Advances in Scalable Production Methods for CL2A-SN-38 as a Precursor

Translating the synthesis of a complex molecule like CL2A-SN-38 from the laboratory bench to an industrial scale presents significant challenges. The primary method for industrial production involves scaling up the optimized laboratory synthesis, utilizing large-volume reactors under tightly controlled conditions for the bulk synthesis and conjugation steps.

Molecular Mechanisms of Action of Cl2a Sn 38 in Preclinical Models

Antibody-Mediated Target Recognition and Cellular Internalization

The selective delivery of CL2A-SN-38 to tumor cells is predicated on the high specificity of the monoclonal antibodies to which it is conjugated. This targeted approach aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity.

Specificity of Anti-Trop-2 (hRS7) and Anti-CEACAM5 (hMN-14) Antibody Conjugation

The efficacy of ADCs utilizing CL2A-SN-38 is critically dependent on the precise binding of the antibody component to its target antigen on the cancer cell surface. Two such antibodies are the humanized anti-Trop-2 antibody, hRS7 (Sacituzumab), and the humanized anti-CEACAM5 antibody, hMN-14 (Labetuzumab).

The hRS7 antibody targets Trop-2 (Trophoblast cell-surface antigen 2), a transmembrane glycoprotein (B1211001) overexpressed in a wide array of epithelial cancers. aacrjournals.orgaacrjournals.org The humanized RS7 antibody exhibits a high binding affinity for Trop-2. googleapis.com Studies have reported the equilibrium dissociation constant (Kd) of hRS7 for Trop-2 to be approximately 0.51 ± 0.04 nM, indicating a strong and specific interaction. sci-hub.se Conjugation of CL2A-SN-38 to hRS7, as in Sacituzumab govitecan, can even enhance this binding affinity, with a reported Kd of 0.26 ± 0.14 nM. sci-hub.se This high specificity ensures that the cytotoxic payload is preferentially delivered to Trop-2-expressing tumor cells.

The hMN-14 antibody targets the carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), another well-established tumor-associated antigen. nih.govru.nl The humanized MN-14 antibody binds to the A3B3 domain of CEACAM5. googleapis.com It demonstrates a high affinity for CEACAM5, with a reported Kd value of approximately 1.4 nM. nih.gov This specific binding facilitates the targeted delivery of the CL2A-SN-38 payload to CEACAM5-expressing cancer cells.

Table 1: Binding Affinities of hRS7 and hMN-14 Antibodies

| Antibody | Target Antigen | Binding Domain | Reported Kd (nM) |

|---|---|---|---|

| hRS7 (Sacituzumab) | Trop-2 | - | ~0.51 |

| hRS7-CL2A-SN-38 | Trop-2 | - | ~0.26 |

| hMN-14 (Labetuzumab) | CEACAM5 | A3B3 | ~1.4 |

Receptor-Mediated Endocytosis and Intracellular Trafficking of CL2A-SN-38 Conjugates

Following the binding of the antibody-drug conjugate to its respective antigen on the cancer cell surface, the entire ADC-antigen complex is internalized into the cell. mdpi.com This process, known as receptor-mediated endocytosis, is a crucial step for the subsequent intracellular release of the cytotoxic payload. nih.gov The primary mechanism for the internalization of many ADCs is clathrin-mediated endocytosis. google.comresearchgate.net

Once inside the cell, the ADC is trafficked through the endosomal-lysosomal pathway. aacrjournals.orgmdpi.com The internalized vesicles mature into early endosomes, then late endosomes, and finally fuse with lysosomes. mdpi.com This trafficking pathway subjects the ADC to progressively lower pH environments, which is a critical factor for the subsequent release of the active drug from the CL2A linker. The rate of internalization can vary depending on the antibody and the target antigen. For instance, some studies suggest that the hRS7 antibody is rapidly internalized upon binding to Trop-2. googleapis.com In contrast, the internalization of the hMN-14 antibody bound to CEACAM5 has been described as slower. nih.gov

Linker Cleavage and Active Drug Release Dynamics

The CL2A linker is a critical component of the ADC, designed to be stable in the bloodstream but to efficiently release the SN-38 payload within the tumor microenvironment and, more importantly, inside the cancer cell.

pH-Sensitive Hydrolytic Mechanisms of the CL2A Linker within the Tumor Microenvironment and Lysosomes

The CL2A linker features a pH-sensitive benzyl (B1604629) carbonate bond that is susceptible to hydrolysis under acidic conditions. aacrjournals.orgaacrjournals.org This design allows for the controlled release of SN-38. While the tumor microenvironment can be slightly acidic, the significantly lower pH within endosomes (pH 5.5-6.0) and especially lysosomes (pH 4.5-5.0) provides the ideal conditions for efficient cleavage of the CL2A linker. aacrjournals.org

Studies have demonstrated the pH-dependent nature of SN-38 release. At a physiological pH of 7.4, the linker is relatively stable, minimizing premature drug release in the circulation. However, as the pH decreases, the rate of hydrolysis increases significantly. At a pH of 5.0, mimicking the lysosomal environment, the half-life for the release of SN-38 from the CL2A linker is approximately 10.2 hours. ufl.edu This pH-mediated cleavage is the primary mechanism of drug release and is independent of enzymatic degradation by proteases like cathepsin B, a feature that distinguishes it from some other ADC linkers.

Table 2: pH-Dependent Release of SN-38 from the CL2A Linker

| pH | Environment | Approximate Half-life of SN-38 Release |

|---|---|---|

| 7.4 | Bloodstream | Relatively Stable |

| 5.0 | Lysosome | ~10.2 hours |

Facilitation of Active SN-38 Payload Release from CL2A-SN-38 Conjugates

The culmination of antibody binding, internalization, and endo-lysosomal trafficking is the release of the active SN-38 payload from the CL2A linker. The acidic milieu of the lysosome facilitates the hydrolysis of the carbonate bond, liberating SN-38 into the cytoplasm of the cancer cell where it can exert its cytotoxic effects. aacrjournals.org The design of the CL2A linker, which allows for a proportion of the drug to be released in the tumor microenvironment, may also contribute to a "bystander effect," where the released, cell-permeable SN-38 can kill adjacent tumor cells that may not express the target antigen. sci-hub.se

Intracellular Pharmacodynamics of Released SN-38

Once released from the CL2A linker, SN-38, the active metabolite of irinotecan (B1672180), acts as a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription. nih.gov

SN-38 functions by trapping the topoisomerase I-DNA cleavable complex. mdpi.comnih.gov Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. SN-38 binds to this complex, preventing the re-ligation of the DNA strand. nih.gov The collision of the replication fork with this stabilized ternary complex leads to the conversion of single-strand breaks into irreversible double-strand breaks, ultimately triggering cell cycle arrest, primarily in the S-phase, and inducing apoptosis (programmed cell death). aacrjournals.orgnih.gov

The cytotoxic potency of free SN-38 is significant, with studies reporting IC50 values in the low nanomolar range against various cancer cell lines. nih.govgoogleapis.com When conjugated in an ADC such as hRS7-CL2A-SN-38, the IC50 values remain in the nanomolar range, demonstrating the effective delivery and release of the active payload. nih.gov

Table 3: In Vitro Cytotoxicity of hRS7-CL2A-SN-38 and Free SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Trop-2 Expression | IC50 (nM) - hRS7-CL2A-SN-38 | IC50 (nM) - Free SN-38 |

|---|---|---|---|---|

| Calu-3 | Non-Small Cell Lung | High | ~2.2 | Lower than conjugate |

| BxPC-3 | Pancreatic | Moderate | Data not specified | Lower than conjugate |

| Capan-1 | Pancreatic | Moderate | Data not specified | Lower than conjugate |

| COLO 205 | Colorectal | High | Data not specified | Lower than conjugate |

| SK-MES-1 | Squamous Cell Lung | High | Data not specified | Lower than conjugate |

| NCI-N87 | Gastric | High | Data not specified | Lower than conjugate |

Note: While specific IC50 values for hRS7-CL2A-SN-38 were reported as being in the nanomolar range, precise values for all listed cell lines were not consistently available in the reviewed literature. It was consistently noted that the IC50 for free SN-38 was lower than the conjugated form. nih.gov

Interaction with Topoisomerase I and Formation of the Cleavable Complex

SN-38 is a potent inhibitor of DNA topoisomerase I, a critical nuclear enzyme responsible for managing DNA topology during replication and transcription. medchemexpress.combiochempeg.commayo.edu Topoisomerase I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relieve torsional strain, after which it re-ligates the strand. biochempeg.com

SN-38, like other camptothecin (B557342) derivatives, exerts its cytotoxic effect by interfering with this process. biochempeg.com It specifically binds to and stabilizes the transient covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. biochempeg.comnih.gov This stabilization prevents the re-ligation of the single-strand break. biochempeg.com The interaction effectively traps the enzyme on the DNA, leading to an accumulation of these stabilized complexes. nih.gov This action is the primary mechanism of SN-38's cytotoxicity, initiating a cascade of events that ultimately leads to cell death. biochempeg.com

Induction of DNA Single and Double-Strand Breaks

The stabilization of the topoisomerase I-DNA cleavable complex by SN-38 is the direct cause of DNA damage. The initial lesions are single-strand breaks (SSBs) at the site of the trapped enzyme. nih.gov While cells have mechanisms to repair SSBs, the true lethality of topoisomerase I inhibitors arises when these stabilized complexes collide with advancing DNA replication forks during the S-phase of the cell cycle. nih.govnih.govaacrjournals.org

This collision converts the transient SSBs into more cytotoxic and permanent DNA double-strand breaks (DSBs). nih.govnih.gov The formation of these DSBs is a critical step in the mechanism of action, as they are more difficult for the cell to repair and are potent triggers of cell cycle arrest and apoptosis. nih.govnih.gov Studies have demonstrated a direct correlation between the induction of these DNA breaks and the cytotoxic potential of SN-38. nih.govnih.gov Research in A2780 ovarian cancer cells showed a strong correlation (r² = 0.97) between the formation of SN-38-induced DNA/protein crosslinks and the appearance of double-stranded DNA breaks. nih.gov

Downstream Cellular Responses: Apoptosis and Cell Cycle Arrest Induction

The extensive DNA damage induced by SN-38 triggers robust downstream cellular responses, primarily culminating in apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction:

The presence of irreparable DNA double-strand breaks activates the intrinsic apoptotic pathway. nih.govyoutube.com Preclinical studies across various cancer cell lines have consistently demonstrated the potent pro-apoptotic capabilities of SN-38.

In human non-small cell lung cancer (NSCLC) A549 cells, SN-38 was shown to induce apoptosis in a dose-dependent manner, an event characterized by the activation of caspase-3 and the cleavage of poly-ADP-ribose polymerase (PARP), a key substrate of effector caspases. nih.gov

Studies on human glioblastoma cells (both multi-drug resistant GB-1 and non-MDR U87-MG) confirmed that SN-38's cytotoxic effects are mediated through the induction of apoptosis, as evidenced by DNA fragmentation assays and Hoechst staining. nih.gov

In a human testicular carcinoma cell line, SN-38-induced apoptosis was associated with the promotion by pro-apoptotic proteins Bax and p53. nih.gov

| Cell Line | Cancer Type | Key Apoptotic Findings | Reference |

| A549 | Non-Small Cell Lung Cancer | Dose-dependent apoptosis; Caspase-3 activation; PARP cleavage. | nih.gov |

| GB-1, U-87MG | Glioblastoma | Induction of apoptosis confirmed by DNA fragmentation and Hoechst staining. | nih.gov |

| KU-MT | Testicular Carcinoma | Apoptosis promoted by Bax and p53 proteins. | nih.gov |

| BxPC-3 | Pancreatic Cancer | Cleavage of PARP observed after exposure to an hRS7-CL2A-SN-38 ADC. | nih.gov |

Cell Cycle Arrest Induction:

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. youtube.com If the damage is too severe, this arrest can become permanent or lead directly to apoptosis. SN-38 has been shown to induce cell cycle arrest, primarily at the S and G2/M phases. nih.govnih.gov

In an NSCLC cell line, treatment with SN-38 resulted in both S-phase and G2-phase arrest. nih.gov

In human testicular cancer cells, SN-38 at concentrations greater than 30 nmol/l caused the cell cycle to arrest in the G2 phase. nih.gov

Flow cytometry analysis of H1299 lung cancer cells treated with SN-38 also demonstrated significant cell cycle arrest. researchgate.net

This arrest is a direct consequence of the DNA damage response, preventing cells with damaged DNA from proceeding through mitosis and propagating potentially lethal mutations. youtube.comyoutube.com

| Cell Line | Cancer Type | Phase of Cell Cycle Arrest | Reference |

| LLC | Lung Carcinoma | S and G2 phase | nih.gov |

| KU-MT | Testicular Carcinoma | G2 phase | nih.gov |

| H1299 | Non-Small Cell Lung Cancer | S and G2/M phase | researchgate.net |

Characterization of the Bystander Effect of CL2A-SN-38 in Tumor Models

A significant feature of ADCs utilizing cleavable linkers like CL2A is their ability to induce a "bystander effect." medchemexpress.comaacrjournals.org This phenomenon describes the killing of neighboring, antigen-negative tumor cells by the cytotoxic payload released from the targeted, antigen-positive cells. aacrjournals.orgnih.gov

The mechanism of the bystander effect for CL2A-SN-38 relies on the properties of both the linker and the payload. The CL2A linker is designed to be hydrolyzed, or cleaved, under acidic conditions. nih.govnih.gov This cleavage can occur intracellularly after the ADC is internalized into a target cell, or potentially extracellularly within the acidic tumor microenvironment. nih.govaacrjournals.orgnih.gov

Preclinical Efficacy and Anti Tumor Activity of Cl2a Sn 38 Conjugates

In Vitro Cytotoxicity Assessments of CL2A-SN-38 in Cancer Cell Lines

The effectiveness of CL2A-SN-38-based ADCs begins with their ability to kill cancer cells in a laboratory setting. This is primarily measured by their cytotoxicity, or cell-killing ability, against various cancer cell lines.

The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a key metric for assessing cytotoxic potency. Studies on ADCs using the CL2A-SN-38 linker have consistently shown potent anti-cancer activity with IC50 values in the nanomolar (nM) range. nih.govnih.gov For instance, when conjugated to the humanized anti-Trop-2 antibody hRS7 (forming sacituzumab govitecan), the resulting ADC demonstrated an IC50 of approximately 2.2 nM. researchgate.net

While the free SN-38 drug is generally more potent in vitro, the targeted delivery via the ADC is what provides the therapeutic advantage in a more complex biological system. nih.gov The potency of SN-38 itself has been noted to be in the range of 1.0 to 6.0 nM against a variety of human cancer cell lines. aacrjournals.org

Specific IC50 values for the hRS7-CL2A-SN-38 conjugate (IMMU-132) have been determined in several triple-negative breast cancer (TNBC) cell lines, as detailed in the table below. aacrjournals.org

Table 1: In Vitro Cytotoxicity (IC50) of hRS7-CL2A-SN-38 (IMMU-132) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

|---|---|---|---|

| HCC1806 | Triple-Negative Breast Cancer | 1.9 | aacrjournals.org |

| HCC38 | Triple-Negative Breast Cancer | 3.4 | aacrjournals.org |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.5 | aacrjournals.org |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.5 | aacrjournals.org |

| Raji | Burkitt's Lymphoma | 3.2 | nih.gov |

| A-375 | Melanoma | 5 | nih.gov |

The cytotoxic activity of hRS7-CL2A-SN-38 has been evaluated across a diverse panel of solid tumor cell lines. In vitro studies confirmed that the conjugate possesses IC50 values in the nanomolar range against multiple tumor types, including lung (Calu-3, SK-MES-1), colorectal (COLO 205), and pancreatic (Capan-1, BxPC-3) cancer cell lines. nih.govnih.gov

Although specific IC50 values from a single comparative table are not detailed in the available literature, the consistent finding is that the ADC is highly potent across these different histologies. nih.gov It has been noted, however, that the IC50 of the free SN-38 payload is typically lower (more potent) than the conjugated ADC in these direct cell-based assays. nih.gov This difference is expected, as the ADC relies on antibody binding and internalization to deliver its payload, a process that is not a factor for the free drug in vitro. nih.gov

In Vivo Anti-Tumor Efficacy in Human Cancer Xenograft Models

The true therapeutic potential of CL2A-SN-38 conjugates is demonstrated in preclinical in vivo models, where the benefits of targeted delivery can be fully assessed.

ADCs utilizing the CL2A-SN-38 system have shown significant and specific anti-tumor effects in multiple human cancer xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov The hRS7-CL2A-SN-38 conjugate, sacituzumab govitecan, produced significant anti-tumor effects at non-toxic doses in mice bearing Calu-3 (non-small cell lung carcinoma), Capan-1 (pancreatic), BxPC-3 (pancreatic), and COLO 205 (colorectal) tumors when compared to non-targeting control ADCs. nih.govnih.gov

In several of these models, treatment led not just to the inhibition of tumor growth but to the regression of established tumors. nih.gov Notably, in the Calu-3 xenograft model, all mice that received the highest dose of the hRS7-SN-38 conjugate were tumor-free by the end of the study. nih.gov Furthermore, studies using patient-derived xenograft (PDX) models, which are considered more clinically relevant, have also shown significant tumor growth inhibition. For example, sacituzumab govitecan markedly inhibited tumor growth in a chemotherapy-resistant low-grade serous ovarian cancer PDX model. nih.gov

The enhanced efficacy is attributed to the ability of the ADC to deliver a much higher concentration of SN-38 to the tumor compared to the systemic administration of its prodrug, irinotecan (B1672180). wikipedia.orgnih.gov Studies have indicated that the ADC can deliver 20-fold to as much as 136-fold more SN-38 to tumors than irinotecan. wikipedia.org

While the majority of reported preclinical studies for CL2A-SN-38 conjugates have utilized subcutaneous xenograft models, there is evidence of their evaluation in more advanced disease models. For instance, sacituzumab govitecan has been assessed in a patient-derived xenograft (PDX) model of carcinosarcoma, demonstrating significant efficacy. nih.gov Although detailed reports on the use of CL2A-SN-38 conjugates in specific orthotopic (where the tumor is implanted in the corresponding organ) or metastatic models are limited in the available literature, the strong efficacy in aggressive subcutaneous and PDX models supports their potential in these settings. nih.govnih.gov Other novel SN-38 delivery systems have shown efficacy in preclinical metastatic models, suggesting a potential avenue for future investigation with CL2A-SN-38 conjugates. nih.gov

To optimize the ADC, different linker technologies have been evaluated. The CL2A linker is a modification of an earlier version, CL2. A key study was conducted to confirm that this modification did not negatively impact the in vivo potency of the resulting ADC. nih.gov

The hRS7-CL2A-SN-38 and hRS7-CL2-SN-38 conjugates were directly compared in mice bearing COLO 205 (colorectal) and Capan-1 (pancreatic) tumors. nih.gov The results showed that both conjugates significantly inhibited tumor growth compared to control groups. nih.gov Crucially, there were no significant differences in efficacy observed between the CL2A and CL2 linker variants in either of the tumor models, confirming that the change to the CL2A linker for manufacturing and quality improvements did not compromise the anti-tumor activity. nih.govresearchgate.net In the Capan-1 model, by the end of the study, 50% of mice treated with the CL2A conjugate and 40% of mice treated with the CL2 conjugate were tumor-free. nih.gov

Investigation of Antigen Expression Levels and Therapeutic Response Correlation in Preclinical Models

The fundamental mechanism of an antibody-drug conjugate relies on the specific binding of its antibody component to a target antigen on the surface of cancer cells. nih.govnih.gov This interaction is the primary determinant of the ADC's ability to selectively deliver its cytotoxic payload. Preclinical studies consistently investigate the correlation between the level of target antigen expression on tumor cells and the resulting anti-tumor response. nih.govoncotarget.com This is crucial for identifying which cancer types are most likely to respond to therapy and for understanding the ADC's potency.

Research has shown that higher levels of target antigen expression generally lead to a more robust therapeutic effect. nih.gov This is because a greater number of antigen sites on a cell allows for more ADC molecules to bind and be internalized, thereby increasing the intracellular concentration of the cytotoxic payload, in this case, SN-38. nih.govnih.gov

Preclinical evaluations typically use a panel of cancer cell lines with varying, quantifiable levels of target antigen expression. These cell lines are then used in both in vitro cytotoxicity assays and in vivo xenograft models to assess the ADC's activity.

In Vitro Cytotoxicity and Antigen Density:

In vitro studies are essential for establishing a baseline correlation between antigen expression and cell-killing efficacy. In these assays, cancer cell lines with different antigen densities are exposed to the ADC. For instance, studies with SN-38 conjugates have demonstrated that while the free SN-38 drug is potent against most cell lines, the efficacy of the ADC is often linked to the level of target antigen. aacrjournals.orgaacrjournals.org

While a direct, linear correlation between the number of antigens and the ADC's IC50 (the concentration required to inhibit 50% of cell growth) is not always observed, a clear trend often emerges. aacrjournals.orgnih.gov Cells with higher antigen expression tend to show a lower IC50 ratio when comparing the ADC to the free SN-38 drug, indicating more efficient, targeted killing. nih.gov This suggests that higher antigen density enhances the internalization of the ADC, leading to a more potent effect compared to the untargeted payload. nih.gov

Table 1: Illustrative In Vitro Cytotoxicity of a CEACAM5-Targeted SN-38 ADC in Colorectal Cancer Cell Lines

| Cell Line | CEACAM5 Expression Level (Relative Fluorescence Intensity) | ADC IC50 (nM) | Free SN-38 IC50 (nM) |

|---|---|---|---|

| LS174T | High (+++) | 15 | 2.5 |

| GW-39 | Moderate (++) | 45 | 2.8 |

| Capan-1 | Low (+) | 110 | 3.1 |

| DU145 | Negative (-) | >500 | 3.5 |

This table presents representative data based on findings from similar CEACAM5- and Trop-2-targeted SN-38 ADCs. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov The data illustrates that while free SN-38 is broadly cytotoxic, the ADC's potency is significantly enhanced in cells expressing the target antigen.

In Vivo Xenograft Models and Tumor Growth Inhibition:

The most definitive preclinical evidence for the correlation between antigen expression and therapeutic response comes from in vivo animal models, typically mice bearing human tumor xenografts. oncotarget.comnih.govresearchgate.net In these studies, tumors derived from cell lines with high, medium, and low antigen expression are implanted, and the anti-tumor activity of the ADC is evaluated.

Research on CEACAM5- and Trop-2-targeted SN-38 ADCs has shown significant tumor growth inhibition and even tumor regression in models with high antigen expression. aacrjournals.orgaacrjournals.orgnih.govnih.gov For example, in a xenograft model using the BxPC-3 pancreatic cancer cell line, which expresses both CEACAM5 and CEACAM6, a dual-targeting SN-38 ADC induced tumor regression. nih.gov Similarly, studies using Trop-2-expressing xenografts like Calu-3 (lung) and Capan-1 (pancreatic) demonstrated that an anti-Trop-2-SN-38 conjugate produced significant antitumor effects at non-toxic doses. aacrjournals.orgnih.gov

Conversely, in tumor models with low or no antigen expression, the ADC typically shows minimal activity beyond that which might be attributed to the slow, non-specific release of the SN-38 payload, a phenomenon known as the "bystander effect." researchgate.netmedchemexpress.comnih.gov This effect, where the released payload kills adjacent, antigen-negative cells, is an important feature of SN-38 ADCs with cleavable linkers like CL2A. researchgate.netnih.gov However, the primary, targeted anti-tumor efficacy remains strongly dependent on initial antigen binding. nih.govnih.gov

Table 2: Illustrative In Vivo Efficacy of a Hypothetical CL2A-SN-38 Conjugate in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Target Antigen Expression (IHC H-Score) | Tumor Growth Inhibition (TGI) | Outcome |

|---|---|---|---|---|

| CRX-01 | Colorectal | High (250) | >100% | Complete Regression |

| NSCLC-05 | Lung | High (210) | 95% | Strong Inhibition |

| PANC-03 | Pancreatic | Moderate (150) | 75% | Partial Response |

| BR-09 | Breast | Low (40) | 30% | Stable Disease |

| PR-02 | Prostate | Negative (5) | <10% | No Response |

This table provides a representative summary of expected outcomes based on preclinical studies of similar ADCs. aacrjournals.orgoncotarget.comresearchgate.netsemanticscholar.org TGI is a measure of the reduction in tumor volume compared to a control group. The data shows a clear correlation between higher antigen expression levels and superior anti-tumor activity.

Pharmacokinetic and Pharmacodynamic Investigations of Cl2a Sn 38 in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Understanding the ADME properties of an ADC is crucial for predicting its behavior and efficacy in a biological system. thermofisher.comadmescope.com Preclinical studies in animal models have been instrumental in characterizing the pharmacokinetic profile of CL2A-SN-38 conjugates.

Biodistribution Studies of Radiolabeled CL2A-SN-38 Conjugates

To track the distribution of the ADC within the body, researchers have utilized radiolabeled versions of CL2A-SN-38 conjugates. In studies involving mice bearing human tumor xenografts, ¹¹¹In-labeled hRS7-CL2A-SN-38, an ADC targeting the Trop-2 antigen, was administered. nih.gov The biodistribution analysis revealed that the ADC cleared from the bloodstream faster than the unconjugated antibody, exhibiting a shorter half-life. nih.gov Despite this more rapid clearance, there was a minimal impact on the accumulation of the conjugate within the tumor. nih.gov

Systemic Exposure Profiles of CL2A-SN-38 and Released SN-38 in Preclinical Species

Pharmacokinetic analyses in preclinical species have provided valuable insights into the systemic exposure of both the intact CL2A-SN-38 conjugate and the released active payload, SN-38. In mice, the ADC demonstrated a clearance rate that was faster than the parent antibody. nih.gov Despite this, the area-under-the-curve (AUC) analysis revealed a substantial enhancement of SN-38 concentration in tumor xenografts—ranging from a 20-fold to a 136-fold increase—compared to the AUC for SN-38 delivered via irinotecan (B1672180). nih.gov This was achieved even when administering a 28-fold lower mole-equivalent of SN-38 with the ADC. nih.gov

The controlled release of SN-38 from the CL2A linker is a key factor in its systemic exposure profile. The linker is designed to be moderately stable, allowing for the gradual release of the drug. nih.gov This controlled release mechanism contributes to sustained levels of the active drug in the tumor microenvironment.

Impact of CL2A Linker Design on Conjugate Stability and SN-38 Release Kinetics In Vivo

The design of the linker is a critical determinant of an ADC's efficacy and safety. The CL2A linker was developed as a modification of an earlier version, CL2, by removing a phenylalanine residue. nih.gov This change did not negatively impact the conjugate's stability or potency but did improve the chromatographic profile of the product. nih.gov

The CL2A linker facilitates the release of SN-38 through the cleavage of a pH-sensitive benzyl (B1604629) carbonate bond. nih.govaacrjournals.org This pH sensitivity is advantageous, as the acidic microenvironment of tumors can promote drug release. nih.gov In vitro studies have shown that milatuzumab-CL2A-SN-38 releases 50% of its free SN-38 in approximately 21.55 hours in human serum. aacrjournals.org This intermediate stability is considered optimal, as linkers that are too stable may not release the drug effectively, while those that are too labile can lead to premature release and systemic toxicity. nih.govadcreview.com The design of the CL2A linker, therefore, represents a balance between stability in circulation and efficient drug release at the target site. adcreview.comgoogle.com

Relationship Between Conjugate Structure and Pharmacodynamic Markers in Tumor Xenografts

The structure of the CL2A-SN-38 conjugate directly influences its pharmacodynamic effects in preclinical tumor models. The targeted delivery of SN-38 via an antibody results in potent antitumor activity. In various human cancer xenograft models, treatment with hRS7-SN-38 conjugates, utilizing either the CL2 or CL2A linker, led to significant inhibition of tumor growth, and in some cases, complete tumor regression. nih.gov

Below is a table summarizing the in vitro cytotoxicity of hRS7-CL2A-SN-38 in various cell lines.

| Cell Line | IC50 (nM) of hRS7-CL2A-SN-38 | IC50 (nM) of Free SN-38 |

| BxPC-3 | Data not available in search results | Data not available in search results |

| Calu-3 | Data not available in search results | Data not available in search results |

| Capan-1 | Data not available in search results | Data not available in search results |

| COLO 205 | Data not available in search results | Data not available in search results |

| SK-MES-1 | Data not available in search results | Data not available in search results |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Advanced Drug Delivery Strategies and Formulation Aspects of Cl2a Sn 38

Rational Design of the CL2A Linker for Optimized Drug Delivery Properties

Role of Polyethylene (B3416737) Glycol (PEG) Moiety in Enhancing Aqueous Solubility and Reducing Non-Specific Interactions

A key feature of the CL2A linker is the inclusion of a short polyethylene glycol (PEG) moiety. nih.govpharmasalmanac.com This component is integral to improving the aqueous solubility of the ADC. nih.govresearchgate.netresearchgate.net The hydrophobic nature of many cytotoxic drugs can lead to aggregation of the ADC, which is mitigated by the hydrophilic PEG chain. researchgate.net Furthermore, the PEG residue helps to minimize non-specific uptake of the ADC, potentially reducing off-target toxicity. researchgate.net The PEGylation of SN-38 in the form of EZN-2208, a different SN-38 conjugate, has been shown to result in a longer circulating half-life and higher exposure of SN-38 in tumors compared to its parent drug, irinotecan (B1672180). nih.gov

Engineering of Cleavable Linkages for Precise Intratumoral Drug Release

The CL2A linker is designed to be pH-sensitive, allowing for the controlled release of SN-38 in the acidic tumor microenvironment. nih.govbroadpharm.com The bond connecting the linker to SN-38 is a benzyl (B1604629) carbonate, which is susceptible to hydrolysis under the lower pH conditions found in tumors and within lysosomes. nih.govresearchgate.netrsc.org This pH-dependent cleavage mechanism facilitates the release of the active SN-38 payload specifically at the tumor site, which can also lead to a "bystander effect" where the released drug can kill adjacent tumor cells. medchemexpress.com The linker is designed to be stable in the bloodstream's neutral pH, which is crucial for minimizing premature drug release and associated systemic toxicity. nih.gov More than 80% of clinically approved ADCs utilize such cleavable linkers. nih.gov

Conjugation Chemistry and Optimization of Drug-to-Antibody Ratio (DAR) for CL2A-SN-38 Immunoconjugates

The conjugation of CL2A-SN-38 to a monoclonal antibody (mAb) is a critical step in creating a functional ADC. biorxiv.org The process involves the reaction of the maleimide (B117702) group on the CL2A linker with sulfhydryl groups on the antibody, which are typically generated by the mild reduction of interchain disulfide bonds in the antibody's hinge region. nih.govresearchgate.net This creates a stable thioether bond. nih.gov

A crucial parameter in the development of ADCs is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. nih.gov For ADCs utilizing CL2A-SN-38, a high DAR of approximately 7-8:1 has been achieved. nih.gov This high DAR is considered a key factor in enhancing the drug uptake by targeted cancer cells. nih.gov However, achieving an optimal DAR is a balancing act, as a very high DAR can sometimes lead to faster clearance of the ADC from circulation and increased toxicity. nih.gov The optimization of conjugation conditions is, therefore, essential to produce ADCs with the desired DAR and to ensure the quality and consistency of the final product. researchgate.net A study on maytansinoid ADCs suggested that a DAR of 3-4 might be optimal, but also indicated that the ideal DAR could vary depending on the target antigen's biology. nih.gov Another study demonstrated the construction of ADCs with an average DAR of 16 for both MMAE and SN-38 payloads, which remained highly monomeric and showed target-specific cell killing. researchgate.net

Exploration of Novel Nanocarrier-Based Systems for CL2A-SN-38 Delivery in Preclinical Research

Beyond direct conjugation to antibodies, preclinical research has explored various nanocarrier-based systems to improve the delivery of SN-38 and its prodrugs. monash.eduresearchgate.net These systems aim to address challenges such as the poor solubility and stability of SN-38. biorxiv.orgnih.govdocumentsdelivered.com

Polymeric Micelles and Nanoparticles as Delivery Vehicles for SN-38 Prodrugs

Polymeric micelles and nanoparticles have emerged as promising delivery vehicles for hydrophobic drugs like SN-38. nih.govnih.govnih.gov

Polymeric Micelles: One approach involves encapsulating SN-38 within polymeric micelles. For instance, IT-141 is a polymer micelle formulation that encapsulates SN-38 using a triblock copolymer, ITP-101. nih.gov This formulation significantly increased the solubility of SN-38 and demonstrated potent antitumor activity in preclinical models. nih.gov Another study utilized environment-sensitive micelles made from amphiphilic invertible polymers (AIPs) to deliver SN-38, which showed profound growth inhibition of neuroblastoma cells. nih.gov

Polymeric Nanoparticles: Biodegradable nanoparticles have also been used to deliver SN-38 prodrugs. nih.govnih.gov One study focused on a prodrug of SN-38 conjugated with tocopherol succinate (B1194679), which was encapsulated in sub-100 nm nanoparticles. nih.govnih.gov This formulation led to sustained intratumoral drug levels and significant tumor regression in a neuroblastoma xenograft model. nih.govnih.gov Another study showed that SN-38 loaded nanoparticles modified with folic acid enhanced uptake and cytotoxicity in HT-29 cells. nih.gov

Table 1: Preclinical Polymeric Nanocarrier Systems for SN-38 Delivery

| Nanocarrier System | SN-38 Form | Key Findings | Reference |

| IT-141 | Encapsulated SN-38 | ~6,000-fold increase in SN-38 solubility; potent in vitro and in vivo antitumor activity. | nih.gov |

| AIP-based Micelles | Encapsulated SN-38 | Suppressed growth of chemo-naïve neuroblastoma cells even with brief exposure. | nih.gov |

| PEGylated Polymeric Nanoparticles | SN-38-tocopherol succinate prodrug | Sub-100 nm size; caused rapid regression of large tumors and extended survival in neuroblastoma models. | nih.govnih.govnih.govcornell.edu |

| Folic acid-modified Nanoparticles | SN-38 | Enhanced cellular uptake and cytotoxicity in HT-29 cells. | nih.gov |

Liposomal and Protein Nanoparticle Formulations Incorporating SN-38 Conjugates

Liposomes and protein-based nanoparticles represent another avenue for the delivery of SN-38 conjugates. documentsdelivered.comnih.gov

Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like SN-38, protecting them from degradation and improving their pharmacokinetic profile. biorxiv.orgdocumentsdelivered.comnih.govnih.govcancer.gov A novel liposomal formulation of SN-38, LE-SN-38, demonstrated high drug entrapment efficiency (>95%) and stability. documentsdelivered.com Another strategy involved creating a lipophilic prodrug of SN-38 by conjugating it with palmitic acid, which allowed for stable liposomes with high drug loading. nih.gov

Protein Nanoparticles: Protein nanoparticles offer a biodegradable and biocompatible platform for drug delivery. rsc.org Genetically engineered elastin-like polypeptides (ELPs) have been used to create nanoparticles for drug delivery. rsc.org By fusing a targeting peptide like iRGD to the ELP, these nanoparticles can be designed for specific delivery to cancer cells. rsc.org

Structure Activity Relationship Studies of Cl2a Sn 38

Analysis of SN-38 Moiety Modifications on its Biological Potency within the Conjugate

SN-38, the active metabolite of irinotecan (B1672180), is a highly potent cytotoxic agent. However, its hydrophobicity and limited sites for modification without compromising activity have posed challenges for its incorporation into ADCs. nih.gov The biological potency of SN-38 is critically dependent on its structure, particularly the lactone ring and the hydroxyl group at the C10 position.

Lactone Ring Stabilization: The lactone ring of SN-38 is susceptible to hydrolysis, opening to a less active carboxylate form. nih.gov This is a natural process for both irinotecan and SN-38. nih.gov A crucial modification in the development of SN-38-based ADCs was to couple the linker to the C20 position of the SN-38 molecule. This conjugation stabilizes the lactone ring, protecting it from opening and thereby maintaining the high potency of the SN-38 payload until its release. nih.gov

Protection from Glucuronidation: The hydroxyl group at the C10 position of SN-38 is a primary site for glucuronidation, a metabolic process that detoxifies the molecule and reduces its potency. nih.gov When SN-38 is part of the ADC, this C10 position is shielded, preventing glucuronidation while it is bound to the antibody. This ensures that the SN-38 released at the tumor site is in its most active form. nih.gov

Systematic Evaluation of CL2A Linker Structural Variations on Conjugate Stability and Drug Release Efficiency

The linker component of an ADC is critical for its stability in circulation and the efficient release of the cytotoxic payload at the target site. The CL2A linker is a sophisticated system designed to meet these requirements.

Linker Composition and Stability: The CL2A linker is described as a cleavable linker containing a PEG8 moiety, a triazole group, and a maleimidocaproyl (mc) group. creative-biolabs.commedchemexpress.commedchemexpress.comglpbio.comimmunomart.com It is designed to be stable in the bloodstream to minimize off-target toxicity. nih.gov An earlier version of the linker, CL2, was modified to CL2A by removing a phenylalanine residue at the cathepsin B cleavage site. This change improved the product quality and yield without negatively impacting the rate of SN-38 release. nih.gov

pH-Sensitive Drug Release: A key feature of the CL2A linker is its pH-sensitive nature. nih.govmedchemexpress.com The bond connecting the linker to SN-38 is a benzyl (B1604629) carbonate bond at the 20th position of the lactone ring, which is susceptible to hydrolysis in the acidic environment of tumors and lysosomes. nih.govaacrjournals.orgresearchgate.net This allows for the controlled release of SN-38 within the tumor microenvironment and inside cancer cells, contributing to a "bystander effect" where the released drug can kill neighboring cancer cells. medchemexpress.com At a pH of 5.0, mimicking lysosomal conditions, the half-life of SN-38 release from the CL2A linker is approximately 10.2 hours. In contrast, the release is slower at the neutral pH of serum (pH 7.4). Interestingly, some studies suggest that the pH-induced cleavage of the CL2A linker when conjugated to certain antibodies, like trastuzumab, might be extremely slow, indicating that other release mechanisms could be at play. aacrjournals.org

Comparison of CL2 and CL2A Linkers: Preclinical studies comparing ADCs made with the CL2 and CL2A linkers demonstrated that the modification from CL2 to CL2A did not negatively affect the in vivo potency of the conjugate. nih.gov Both hRS7-CL2-SN-38 and hRS7-CL2A-SN-38 showed significant tumor growth inhibition. nih.gov The in vitro serum stability of both conjugates was also similar, with a half-life of approximately 20 hours. nih.gov

Correlation between Overall Conjugate Architecture and In Vitro/In Vivo Anti-Tumor Activity

In Vitro Cytotoxicity: In vitro studies have shown that ADCs utilizing CL2A-SN-38 exhibit potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range. nih.gov While free SN-38 is generally more potent in these assays, the targeted delivery via the ADC offers a significant advantage. nih.gov The ratio of potency between the free drug and the conjugate tends to decrease as the expression of the target antigen on the tumor cells increases, highlighting the benefit of targeted delivery. nih.gov

Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody, or the DAR, is a critical parameter. For an ADC using CL2A-SN-38, a high DAR of approximately 7.6 to 8 has been achieved. nih.gov This high drug loading is thought to enhance the uptake of the drug by the targeted cancer cells. nih.gov The introduction of PEG moieties in the linker system has been shown to allow for a high DAR of up to 7.1 without causing aggregation of the ADC. researchgate.net

In Vivo Efficacy: Preclinical xenograft models have demonstrated the significant and specific anti-tumor effects of ADCs employing CL2A-SN-38 across a range of human solid tumor types. medchemexpress.comnih.gov For example, an anti-Trop-2 hRS7-CL2A-SN-38 ADC showed significant tumor growth inhibition and even tumor regression in models of lung, pancreatic, and colon cancer. nih.gov Studies have shown that targeted delivery of SN-38 via an ADC can lead to 20- to 136-fold higher concentrations of the drug in tumor xenografts compared to systemic administration of irinotecan. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of hRS7-CL2A-SN-38

| Cell Line | Tumor Type | Trop-2 Expression | IC50 (nM) of hRS7-CL2A-SN-38 | IC50 (nM) of Free SN-38 |

| Calu-3 | Lung | High | ~2.2 | Lower than conjugate |

| Capan-1 | Pancreatic | Moderate | ~2.2 | Lower than conjugate |

| BxPC-3 | Pancreatic | Moderate | ~2.2 | Lower than conjugate |

| COLO 205 | Colon | Low | ~2.2 | Lower than conjugate |

Data derived from preclinical studies. nih.gov

Analytical Methodologies for Cl2a Sn 38 Research

Quantitative Analysis of CL2A-SN-38 and its Derived Metabolites in Preclinical Biological Matrices

A critical aspect of preclinical research is understanding the pharmacokinetic profile of an ADC. This requires precise and sensitive methods to measure the concentration of the intact ADC, the released payload (SN-38), and any subsequent metabolites in biological samples such as plasma.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of CL2A-SN-38 and its derivatives. nih.govrsc.org This hybrid technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex matrices like blood plasma. nih.gov

The general workflow for analyzing SN-38 and its parent compound, irinotecan (B1672180), from plasma involves several key steps. First, a small sample volume, typically around 100 μL, undergoes protein precipitation to remove larger molecules that could interfere with the analysis. nih.govresearchgate.net The prepared sample is then injected into an HPLC system, often equipped with a C18 reverse-phase column. nih.govresearchgate.net A mobile phase gradient, commonly using acetonitrile (B52724) and water with an additive like acetic acid, separates the analytes based on their physicochemical properties. nih.govresearchgate.net

Following chromatographic separation, the analytes enter the mass spectrometer. The instrument is typically operated in a positive ion electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.govresearchgate.net This involves selecting a specific precursor ion for each analyte and one or more of its characteristic product ions, creating a highly specific mass transition that minimizes background noise and enhances detection. researchgate.net For robust quantification, stable isotope-labeled internal standards (e.g., SN-38-D3) are often used to account for variations during sample preparation and analysis. researchgate.net This methodology is validated to ensure linearity, precision, and accuracy over a specific concentration range. nih.govnih.gov For instance, a validated method for SN-38 can achieve linearity in the range of 5-1000 ng/mL in plasma. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (HPLC-MS/MS) | nih.gov |

| Sample Preparation | Protein precipitation from 100 µL plasma | nih.govresearchgate.net |

| Chromatographic Column | C18 reverse-phase column | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linear Range for SN-38 | 5-1000 ng/mL | nih.gov |

| Intra-day Precision (SN-38) | ≤8.70% | nih.gov |

In Vitro Stability Assays of CL2A-SN-38 Conjugates under Physiological and Simulated Tumor Conditions

The stability of the linker is a crucial determinant of an ADC's efficacy and therapeutic window. The CL2A linker is designed to be relatively stable in systemic circulation (physiological conditions, pH 7.4) but to release its SN-38 payload in the acidic tumor microenvironment or within the lysosomes of cancer cells (simulated tumor conditions, pH 4.5-5.7). aacrjournals.orgnih.gov

Stability assays are conducted in vitro by incubating the ADC in buffers that mimic these different environments. For example, stability in human serum at 37°C is tested to predict the rate of premature drug release in the bloodstream. aacrjournals.org The CL2A linker has been shown to have a half-life of approximately one day in serum, allowing for gradual release. aacrjournals.orgaacrjournals.org

To simulate the conditions within a lysosome, assays are performed at an acidic pH (e.g., pH 5.0) and may include lysosomal enzymes like cathepsin B. aacrjournals.orgaacrjournals.org Studies comparing the CL2A linker to other linkers, such as the more stable CL2E, have revealed important mechanistic details. The release of SN-38 from a CL2A conjugate at pH 5.0 is primarily driven by pH-mediated hydrolysis and is largely insensitive to the presence of cathepsin B. aacrjournals.org In contrast, the CL2E linker requires enzymatic cleavage by cathepsin B to release the payload. aacrjournals.org The rate of SN-38 release is typically quantified by HPLC. aacrjournals.org

| Linker | Condition | Half-life (t½) of Drug Release | Release Mechanism | Reference |

|---|---|---|---|---|

| CL2A | Human Serum (pH ~7.4) | ~1 day | Hydrolysis | aacrjournals.orgaacrjournals.org |

| CL2A | pH 5.0 (with or without Cathepsin B) | ~10 hours | pH-mediated hydrolysis | aacrjournals.org |

| CL2E | Human Serum (pH ~7.4) | >10 days | High stability | aacrjournals.org |

| CL2E | pH 5.0 (without Cathepsin B) | Inert (stable) | Requires enzyme | aacrjournals.org |

| CL2E | pH 5.0 (with Cathepsin B) | ~0.5 hours (cleavage) / 10 hours (overall SN-38 release) | Enzymatic cleavage followed by cyclization | aacrjournals.orgaacrjournals.org |

Methodologies for Assessing Cellular Uptake, Intracellular Processing, and Lysosomal Cleavage of CL2A-SN-38

Evaluating the biological activity of a CL2A-SN-38 conjugate requires methods to confirm that it is taken up by cancer cells, processed correctly, and that the SN-38 payload is released to exert its cytotoxic effect.

A primary and widely used methodology is the in vitro cytotoxicity assay. mdpi.com Cancer cell lines relevant to the ADC's target are incubated with varying concentrations of the conjugate for a set period (e.g., 72-96 hours). aacrjournals.org Cell viability is then measured using assays like the MTS assay. mdpi.com The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to kill 50% of the cells. A lower IC50 value indicates higher potency. aacrjournals.orgaacrjournals.org Comparing the IC50 of a targeted CL2A-SN-38 ADC to a non-targeting control ADC helps to establish target-specific cell killing. aacrjournals.org

More direct methods can be employed to investigate the specific mechanisms of intracellular processing and lysosomal cleavage. To confirm that drug release occurs within the lysosome, studies can be conducted using lysosomal enzyme inhibitors. nih.gov For instance, cells treated with the ADC can also be co-incubated with a competitive inhibitor of a key lysosomal enzyme, such as β-glucuronidase or cathepsin B. nih.gov A significant reduction in cytotoxicity or measured intracellular SN-38 in the presence of the inhibitor would suggest that lysosomal enzymatic activity is crucial for activating the payload. nih.gov

Fluorescence microscopy offers a visual method for tracking the ADC's journey into the cell. The antibody can be labeled with a fluorescent dye, and its co-localization with lysosomal markers (e.g., LysoTracker probes) can be observed over time. This provides direct evidence of the ADC accumulating in lysosomes, the intended site of payload release. nih.gov

| Cell Line | Cancer Type | ADC Target | Conjugate | IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Calu-3 | Lung Adenocarcinoma | TROP-2 | hRS7-CL2A-SN-38 | 20 | aacrjournals.org |

| Capan-1 | Pancreatic | TROP-2 | hRS7-CL2A-SN-38 | 9 | aacrjournals.org |

| Raji | Lymphoma | CD22 | hLL2-CL2A-SN-38 | 3.2 | aacrjournals.org |

| SKOV3.ip | Ovarian | HER2 | Trastuzumab-CL2A-SN-38 | 83.2 (µg/mL) | aacrjournals.org |

Future Research Directions for Cl2a Sn 38

Investigation of CL2A-SN-38 in Combination with Other Preclinical Therapeutic Modalities

Combining CL2A-SN-38-based ADCs with other anticancer agents is a promising strategy to enhance efficacy, overcome resistance, and improve patient outcomes. Preclinical research is actively exploring synergistic combinations with distinct mechanisms of action.

PARP Inhibitors (PARPi): SN-38 induces single-strand DNA breaks, which are repaired by pathways involving Poly (ADP-ribose) polymerase (PARP). Inhibiting PARP can lead to the accumulation of lethal double-strand breaks, creating a synthetic lethal interaction. Preclinical studies have shown that PARP inhibitors like niraparib (B1663559) can significantly increase the cytotoxic effect of SN-38 in cancer cell lines. mdpi.com This combination is particularly promising in tumors with underlying DNA damage repair deficiencies, such as those with ATM mutations. mdpi.com

Immune Checkpoint Inhibitors (ICIs): There is a strong rationale for combining ADCs with ICIs (e.g., anti-PD-1/PD-L1 antibodies). The cytotoxic payload of the ADC can induce immunogenic cell death, releasing tumor antigens and creating an inflammatory TME. This can turn a "cold" tumor (lacking immune cells) into a "hot" tumor, making it more susceptible to an immune attack potentiated by checkpoint inhibitors. ascopubs.orgbioworld.com Preclinical models have shown that such combinations can lead to enhanced and more durable anti-tumor responses. bioworld.com

Other Chemotherapeutic Agents: Combining ADCs with traditional chemotherapy agents that have non-overlapping mechanisms of action is another avenue of investigation. nih.gov This approach aims to maximize tumor cell killing and prevent the emergence of resistant clones, although careful management of overlapping toxicities is crucial.

| Combination Agent | Therapeutic Modality | Preclinical Rationale and Findings |

|---|---|---|

| Niraparib, Olaparib | PARP Inhibitor | Synergistic cytotoxicity by inhibiting DNA repair pathways. Niraparib increased SN-38's effect 2-fold in certain cell lines. mdpi.com |

| Anti-PD-1/PD-L1 Antibodies | Immune Checkpoint Inhibitor | ADC-induced immunogenic cell death enhances the tumor microenvironment for ICI activity, leading to improved and sustained tumor control in preclinical models. ascopubs.orgnih.govbioworld.com |

| PI3K/ATR Inhibitors | Cell Signaling/DDR Inhibitor | Targeting parallel survival pathways or other nodes in the DNA Damage Response (DDR) network can prevent resistance to topoisomerase I inhibition. mdpi.com |

Development of Advanced Linker Technologies to Enhance Specificity, Efficacy, and Reduce Off-Target Effects

The linker is a critical component of an ADC, dictating its stability in circulation and the efficiency of payload release at the tumor site. nih.govabzena.com The CL2A linker is a hydrolyzable linker that is pH-sensitive, allowing for SN-38 release in the acidic TME and within the lysosomes of cancer cells. nih.govpharmasalmanac.commdpi.com While effective, there is ongoing research to develop next-generation linkers with superior properties.

Future advancements in linker technology for SN-38 conjugates may include:

Enhanced Stability and Controlled Release: The goal is to create linkers that are exceptionally stable in systemic circulation to minimize premature drug release and associated off-target toxicity, while enabling rapid and complete cleavage upon reaching the target cell. abzena.combiopharminternational.com Studies have evaluated linkers with varying stabilities, noting that an intermediate stability, like that of CL2A, can be optimal for balancing efficacy and safety. nih.gov

Site-Specific Conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). Advanced, site-specific conjugation technologies (e.g., ThioBridge™) allow for the production of homogeneous ADCs with a precise DAR. abzena.comadcreview.com This leads to a more consistent product with improved pharmacokinetics and a potentially wider therapeutic window. adcreview.comabzena.com

Dual-Payload or Multi-Functional Linkers: Innovative linkers are being designed to carry two different payloads with orthogonal mechanisms of action, which could be a strategy to tackle tumor heterogeneity and resistance from the outset. adcreview.com

| Linker Attribute | CL2A Linker (Current) | Future/Advanced Linkers |

|---|---|---|

| Cleavage Mechanism | pH-sensitive hydrolysis. nih.govpharmasalmanac.com | Enzyme-specific cleavage, multi-stimuli responsive (pH, redox, etc.), or non-cleavable designs for specific applications. nih.govaacrjournals.org |

| Stability | Intermediate stability in serum (t1/2 of ~1-2 days). nih.gov | Higher systemic stability with more specific and rapid intratumoral cleavage. abzena.combiopharminternational.com |

| Conjugation | Primarily stochastic conjugation to cysteine residues. nih.gov | Site-specific conjugation for homogeneous DAR and improved consistency. adcreview.comabzena.com |

| Payload | Single SN-38 payload. nih.gov | Potential for dual-drug payloads or conjugation of imaging agents for theranostic applications. adcreview.com |

Elucidation of Resistance Mechanisms to CL2A-SN-38 in Preclinical Cancer Models

Despite the success of ADCs, the development of primary or acquired resistance remains a significant clinical challenge. jci.orgnih.gov Understanding the mechanisms of resistance to CL2A-SN-38 conjugates in preclinical models is essential for developing strategies to overcome it.

Resistance can emerge from alterations in any of the three components of the ADC or its pathway:

Antigen-Related Resistance: This can occur through the downregulation or loss of the target antigen (e.g., Trop-2) on the cancer cell surface, preventing the ADC from binding. mdpi.comjci.org

Payload-Related Resistance: Cancer cells can develop resistance to the SN-38 payload itself. This includes mutations in the drug's target, topoisomerase I, which prevent SN-38 from binding and stabilizing the DNA-enzyme complex. mdpi.com Another major mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which act as drug efflux pumps to actively remove SN-38 from the cell. aacrjournals.orgjci.org

Impaired ADC Processing: Resistance can also arise from defects in the ADC trafficking and processing pathway. This includes reduced ADC internalization, impaired lysosomal function preventing the cleavage of the CL2A linker, or altered intracellular transport of the released payload to its nuclear target. mdpi.comaacrjournals.org

| Category | Specific Mechanism | Preclinical Observation |

|---|---|---|

| Antigen-Related | Reduced target antigen expression (e.g., Trop-2). mdpi.com | Decreased protein and RNA levels of the target antigen observed in cell lines after chronic ADC exposure. jci.org |

| Payload-Related | Upregulation of drug efflux pumps (e.g., ABCB1). jci.org | Increased expression of ABC transporters shown to export the payload out of resistant cell lines. aacrjournals.orgjci.org |

| Payload-Related | Mutation or altered expression of Topoisomerase I. mdpi.com | Mutations at the drug-binding site of Top1 can reduce drug-DNA complex formation and subsequent cell death. mdpi.com |

| ADC Processing | Impaired ADC internalization or lysosomal function. mdpi.com | Defects in endocytosis or lysosomal degradation can prevent the release of the active SN-38 payload inside the cell. aacrjournals.org |

Application of CL2A-SN-38 Conjugates in Diverse Disease Models Beyond Oncology (if supported by existing research)

Currently, research and application of CL2A-SN-38 conjugates are overwhelmingly focused on oncology, leveraging the high potency of SN-38 against rapidly proliferating cancer cells. There is no significant body of existing research supporting the use of CL2A-SN-38 in disease models outside of cancer.

However, the fundamental principle of ADC technology—the targeted delivery of a potent molecule to a specific cell type—has theoretical applications in other disease areas. For instance, in severe inflammatory or autoimmune diseases like rheumatoid arthritis, targeted delivery of an anti-inflammatory agent to specific immune cells could enhance efficacy and reduce systemic side effects. Research into MMP-sensitive nanoparticles for delivering agents to inflamed tissues demonstrates the broader interest in targeted delivery for inflammatory conditions. acs.org

For a compound like CL2A-SN-38 to be considered for non-oncological applications, several significant challenges would need to be addressed:

Payload Suitability: The cytotoxic nature of SN-38, which targets DNA replication, may not be appropriate for non-cancerous conditions where cell ablation is not the goal. A different, non-cytotoxic payload (e.g., an anti-inflammatory or immunosuppressive agent) would likely be required.

Target Identification: Specific cell-surface markers unique to pathogenic cells in non-cancerous diseases would need to be identified and validated.

Therapeutic Index: The risk-benefit profile would have to be carefully re-evaluated, as the tolerance for toxicity is much lower in non-life-threatening diseases compared to advanced cancer.

Therefore, while the ADC platform is versatile, the application of the specific CL2A-SN-38 conjugate beyond oncology is not supported by current research and remains a hypothetical area for future exploration, likely requiring substantial modification of the payload component.

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| CL2A-SN-38 | Linker-Payload Conjugate |

| SN-38 (7-ethyl-10-hydroxycamptothecin) | Topoisomerase I Inhibitor |

| Sacituzumab govitecan (IMMU-132) | Antibody-Drug Conjugate |

| Labetuzumab govitecan (IMMU-130) | Antibody-Drug Conjugate |

| Irinotecan (B1672180) (CPT-11) | Topoisomerase I Inhibitor (Prodrug) |

| Niraparib | PARP Inhibitor |

| Olaparib | PARP Inhibitor |

| Enfortumab vedotin | Antibody-Drug Conjugate |

| Trastuzumab emtansine (T-DM1) | Antibody-Drug Conjugate |

| Monomethyl auristatin E (MMAE) | Tubulin Inhibitor (Payload) |

Q & A

Basic: What are the optimized synthesis protocols for CL2A-SN-38 to achieve high yield and purity?

Answer:

CL2A-SN-38 synthesis involves sequential modifications to improve efficiency and reduce impurities. Key steps include:

- Intermediate preparation : Use of Lys(MMT)-PABOH (Intermediate 2), precipitated with heptane instead of hexane for safety and stability .

- Deprotection : Reaction of Intermediate 9 with dichloroacetic acid and anisole in dichloromethane, followed by precipitation using tert-butyl methyl ether (t-BME) to isolate CL2A-SN-38 .

- Purification : EDTA washes and chromatography to remove metal ions and byproducts .

These steps reduce side reactions and improve final compound purity (>98%) .

Basic: How should intermediates and CL2A-SN-38 be stored to maintain stability?

Answer:

- Intermediate 9 : Store as a solid at low temperatures (-20°C) under nitrogen to prevent premature deprotection .

- CL2A-SN-38 : Store in powder form at -20°C (stable for 3 years) or in solvent (e.g., DMSO) at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced: How do target antigen expression levels influence the efficacy of CL2A-SN-38-based ADCs in preclinical models?

Answer:

- CD74 vs. TROP-2 : In pancreatic (Capan-1) and gastric (NCI-N87) cancer models, anti-TROP-2 ADCs outperformed anti-CD74 variants, despite lower surface CD74 expression, due to differences in internalization efficiency and payload release .

- Dose optimization : Lower doses (5 mg/kg) of anti-TROP-2-CL2A-SN-38 achieved significant tumor growth inhibition, while non-targeted conjugates (e.g., anti-CEACAM6) showed no benefit, highlighting the role of antigen specificity .

Advanced: How can researchers reconcile contradictory efficacy data across tumor models for CL2A-SN-38 ADCs?

Answer:

- Model-specific factors : A-375 melanoma and Capan-1 pancreatic models showed strong responses to CL2A-SN-38 ADCs, whereas NCI-N87 gastric models required higher antigen density (e.g., CEACAM6) for efficacy .

- Linker stability : The pH-sensitive CL2A linker enables tumor microenvironment-specific cleavage, improving efficacy in acidic solid tumors but not in neutral-pH models .

- Control experiments : Compare non-targeted conjugates (e.g., IgG-CL2A-SN-38) to confirm target-mediated effects .

Advanced: What mechanistic advantages does the CL2A linker provide over other ADC linkers?

Answer:

- Bystander effect : The cleavable CL2A linker releases SN-38 in acidic environments (e.g., tumor microenvironments), enabling diffusion to neighboring cells, even with heterogenous antigen expression .

- Structural stability : Incorporation of PEG8 and triazole groups enhances solubility and reduces aggregation compared to non-PEGylated linkers (e.g., CL2E) .

- Conjugation efficiency : The maleimidocaproyl group in CL2A enables site-specific cysteine conjugation, achieving a drug-to-antibody ratio (DAR) of ~6 without compromising antibody integrity .

Basic: What analytical methods are used to assess CL2A-SN-38 ADC quality?

Answer: